

Application Notes and Protocols for the Synthesis of Amitriptyline from Dibenzosuberone

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Compound of Interest		
Compound Name:	Dibenzosuberone	
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These application notes provide a detailed overview and experimental protocols for the synthesis of the tricyclic antidepressant, amitriptyline, utilizing **dibenzosuberone** as the precursor. The described methodology is a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration.

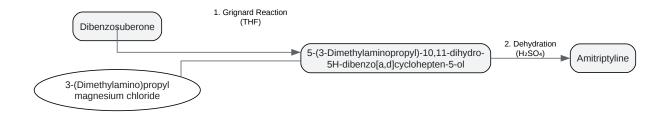
Introduction

Amitriptyline is a widely prescribed tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[1] The synthesis of amitriptyline from the readily available starting material, **dibenzosuberone**, is a common and efficient method. This process involves the nucleophilic addition of a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, to the ketone group of **dibenzosuberone**, forming a tertiary alcohol intermediate. Subsequent dehydration of this intermediate yields the final product, amitriptyline.[1]

Reaction Pathway

The overall synthetic scheme is presented below:





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Caption: Synthetic pathway of amitriptyline from dibenzosuberone.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on the synthesis of closely related dibromo-amitriptyline analogs.[2] It is important to note that yields for the unsubstituted amitriptyline may vary.



Step	Reactan ts	Product	Solvent	Catalyst /Reagen t	Reactio n Time	Temper ature	Yield (%)
1. Grignard Reaction	Dibenzos uberone, 3- (Dimethyl amino)pr opyl magnesi um chloride	5-(3- Dimethyl aminopro pyl)-10,1 1- dihydro- 5H- dibenzo[a,d]cyclo hepten-5- ol	THF	-	26 hours	Room Temperat ure	~65
2. Dehydrati on	5-(3- Dimethyl aminopro pyl)-10,1 1- dihydro- 5H- dibenzo[a,d]cyclo hepten-5- ol	Amitriptyl ine	-	85% Sulfuric Acid	3 hours	4°C	~94

^{*}Yields are based on the synthesis of 3,7-dibromoamitriptyline and may differ for the synthesis of unsubstituted amitriptyline.[2]

Experimental Protocols

Step 1: Grignard Reaction - Synthesis of 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol



This protocol is adapted from the synthesis of brominated analogs.[2]

Materials:

- Dibenzosuberone
- Magnesium turnings
- 3-(Dimethylamino)propyl chloride hydrochloride
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal)
- Calcium hydride (CaH₂)
- Sodium hydroxide
- Dichloromethane
- Anhydrous sodium sulfate
- Saturated sodium chloride solution

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- · Magnetic stirrer with heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator



Column chromatography setup (Silica gel)

Procedure:

- Preparation of the Grignard Reagent:
 - Prepare the free base of 3-(dimethylamino)propyl chloride by dissolving the hydrochloride salt in water and adding a solution of sodium hydroxide until the pH is approximately 14.
 - Extract the free base with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
 - In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine.
 - Add a small amount of anhydrous THF to just cover the magnesium.
 - Dissolve the freshly prepared 3-(dimethylamino)propyl chloride free base in anhydrous
 THF.
 - Slowly add a small portion of the 3-(dimethylamino)propyl chloride solution to the magnesium suspension to initiate the reaction, which may require gentle heating.
 - Once the reaction begins (indicated by bubbling and a change in color), add the remaining 3-(dimethylamino)propyl chloride solution dropwise from a dropping funnel at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the reaction mixture at room temperature for
 2 hours to ensure complete formation of the Grignard reagent.
- Reaction with **Dibenzosuberone**:
 - Dissolve dibenzosuberone in anhydrous THF in a separate flask.
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - Slowly add the dibenzosuberone solution to the Grignard reagent dropwise via a dropping funnel.



- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 26 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with dichloromethane.
 - Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to isolate the pure 5-(3dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Step 2: Dehydration - Synthesis of Amitriptyline

This protocol is adapted from the synthesis of brominated analogs.

Materials:

- 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- 85% Sulfuric acid
- Sodium hydroxide solution
- Dichloromethane
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer



- Ice bath
- Separatory funnel

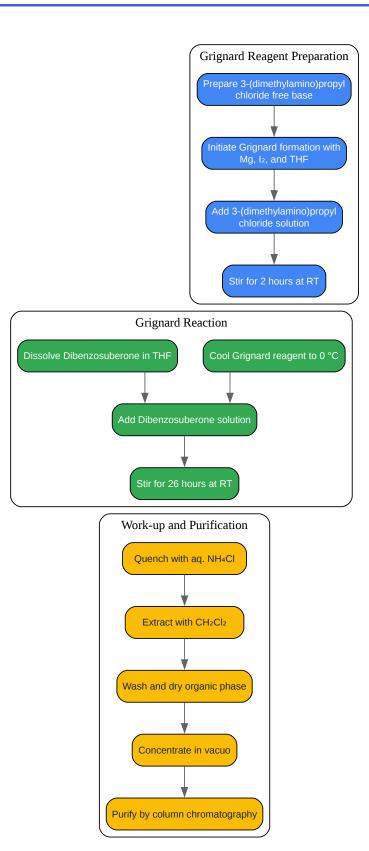
Procedure:

- Dehydration Reaction:
 - In a round-bottom flask, dissolve the intermediate alcohol from Step 1 in 85% sulfuric acid.
 - Cool the solution to 4 °C in an ice bath and stir for 3 hours.
- Work-up and Isolation:
 - Slowly and carefully pour the reaction mixture into ice-cold water to dilute the acid.
 - Basify the aqueous solution by the slow addition of a sodium hydroxide solution until the pH is alkaline.
 - Extract the amitriptyline product with dichloromethane.
 - Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield amitriptyline.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of amitriptyline.

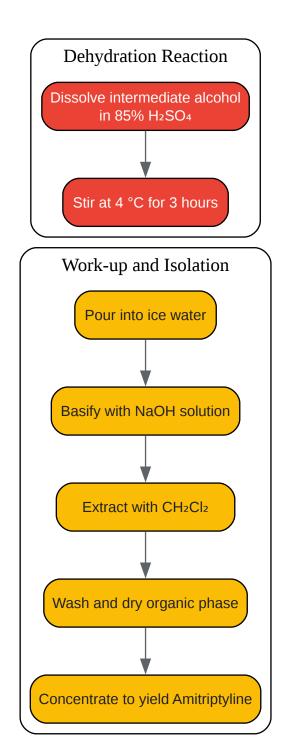




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Caption: Workflow for the Grignard reaction step.





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